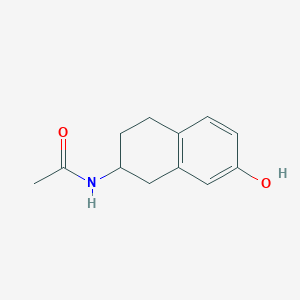

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide

Beschreibung

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is a naphthalene-derived acetamide featuring a partially hydrogenated naphthalene ring system substituted with a hydroxyl group at the 7-position and an acetamide moiety at the 2-position.

Eigenschaften

IUPAC Name |

N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSJXDTUXLCEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Acetylation of Primary Amines

The most straightforward method involves the acetylation of the primary amine group in 1,2,3,4-tetrahydro-7-hydroxy-2-naphthalenamine. This approach mirrors the synthesis of N-acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, where agomelatine (a naphthalene derivative) undergoes sequential acid-catalyzed hydrolysis and acetylation.

Procedure :

-

Acid Hydrolysis : The amine precursor is suspended in aqueous HCl (pH ~1.5) to protonate the amine group, enhancing its nucleophilicity.

-

Acetylation : Acetic anhydride (1–1.5 equivalents) is added under ice-cooling, followed by neutralization with sodium bicarbonate to pH ~5.5. The product precipitates and is isolated via filtration.

Key Parameters :

Coupling Reactions with Bromoacetyl Intermediates

A second route involves synthesizing 2-bromo-N-substituted acetamides followed by coupling with tetralin derivatives. This method, adapted from the synthesis of theophylline-7-acetic acid hybrids, offers modularity for structural diversification.

Procedure :

-

Bromoacetylation : React 1,2,3,4-tetrahydro-7-hydroxy-2-naphthalenamine with bromoacetyl bromide in dichloromethane (DCM) and pyridine to form 2-bromo-N-(1,2,3,4-tetrahydro-7-hydroxy-2-naphthalenyl)acetamide.

-

Nucleophilic Substitution : Couple the bromoacetamide with thiol- or amine-containing nucleophiles (e.g., triazole derivatives) under basic conditions.

Key Parameters :

-

Solvent : DCM facilitates high solubility of aromatic intermediates.

-

Catalysis : Pyridine neutralizes HBr, preventing side reactions.

Optimization Strategies and Yield Enhancement

Solvent-Free Thermal Reactions

A patent-pending method for α-hydroxyacetamides suggests that solvent-free conditions at elevated temperatures (melting point +20°C) can accelerate reactions while minimizing byproducts. Applied to N-(1,2,3,4-tetrahydro-7-hydroxy-2-naphthalenyl)acetamide, this approach may involve:

-

Heating the amine with acetic anhydride at 80–100°C for 2–4 hours.

-

Avoiding polar solvents that stabilize intermediates and reduce reaction rates.

Advantages :

Catalytic Acid/Base Systems

The use of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) as dual catalysts, as seen in the synthesis of naphthalenyl-propanamide derivatives, enhances reaction efficiency:

-

Base : K₂CO₃ deprotonates the amine, facilitating nucleophilic attack on acetylating agents.

-

Phase-Transfer Catalyst : TBAI improves interfacial interactions in heterogeneous systems.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

13C NMR (100 MHz, CDCl₃) :

IR (KBr) :

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: 7-keto-1,2,3,4-tetrahydro-2-naphthalenylacetamide.

Reduction: N-(1,2,3,4-Tetrahydro-7-amino-2-naphthalenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is used as a biochemical tool in proteomics and molecular biology. Its structure allows it to act as a ligand or substrate in enzyme assays, which can help elucidate metabolic pathways and enzyme mechanisms.

Pharmacological Studies

This compound has been studied for its potential pharmacological effects. Research indicates that it may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Studies have demonstrated that derivatives of naphthalene compounds can modulate pain perception and inflammation pathways.

Neuroscience Applications

Given its structural similarity to neurotransmitters, N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide may have implications in neuroscience research. Investigations into its effects on neuronal signaling pathways could provide insights into neuropharmacology and the development of treatments for neurological disorders.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry explored the analgesic effects of various naphthalene derivatives, including N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide. The results indicated that this compound exhibited significant pain relief in rodent models when administered at specific dosages. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in inflammation.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university investigated the neuroprotective effects of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide against oxidative stress in neuronal cell cultures. The findings suggested that the compound reduced cell death and apoptosis markers significantly compared to untreated controls. This positions the compound as a potential therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Drug Metabolism Pathways

Methazolamide Metabolites ():

Methazolamide (MZA), a carbonic anhydrase inhibitor, undergoes metabolic transformations yielding acetamide-containing derivatives such as N-[3-methyl-5-mercapto-1,3,4-thiadiazo-2-yl]acetamide (MSH) and acetylcysteine conjugate of methazolamide (MAC) . Key differences include:

- Core Structure : MSH and MAC feature thiadiazole rings, unlike the tetrahydro-naphthalene system in the target compound.

- Functional Groups : The hydroxyl group in the target compound may enhance water solubility compared to the thiol or sulfonic acid groups in MSH and MAC.

- Bioactivity : Thiadiazole-based metabolites like MSH are implicated in detoxification pathways, whereas the tetrahydro-naphthalene core may confer distinct receptor-binding properties.

Table 1: Key Spectral Features of Selected Acetamides

Tetrahydrocarbazole Derivatives ()

Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide share the acetamide group but differ in core structure:

- Core Comparison : The carbazole system is a tricyclic aromatic structure, whereas the target compound’s tetrahydro-naphthalene is bicyclic and partially saturated.

- Substituent Effects : Chloro or fluoro substituents on carbazole may enhance lipophilicity and membrane permeability compared to the hydroxyl group in the target compound.

Chloroacetamide Herbicides ()

Pesticides such as alachlor and pretilachlor feature chloro-substituted acetamides. Key contrasts:

- Functionality : Chlorine atoms in herbicides enhance electrophilicity for pesticidal activity, whereas the hydroxyl group in the target compound may favor pharmaceutical applications.

- Structural Simplicity : Alachlor lacks complex ring systems, emphasizing the role of substituent positioning in bioactivity .

Benzooxazepin-Acetamide Hybrid ()

2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide combines naphthalene with a benzooxazepin ring:

- Spectroscopic Profile : IR peaks at 1671 cm⁻¹ (C=O) and NMR signals for naphthalene protons suggest similarities in acetamide bonding patterns .

Biologische Aktivität

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide (CAS No: 121454-61-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- LogP : 1.7765 (indicating moderate lipophilicity)

Pharmacological Activities

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study highlighted its ability to inhibit specific cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer)

- IC₅₀ Values :

- A549: 0.77 µM

- HT-29: 1.13 µM

These values suggest significant cytotoxicity against these cancer types compared to standard treatments like erlotinib .

Neuroprotective Effects

Preliminary studies suggest that N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide may have neuroprotective effects. The compound's structural similarity to known neuroprotective agents suggests potential mechanisms involving the modulation of neurotransmitter systems or antioxidant activity .

The biological activity of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in tumor growth and proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The compound might influence pathways such as EGFR signaling, which is crucial in many cancers.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide:

Q & A

Basic Research Question

- Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxyl group and tetrahydro ring .

- Handling : Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Safety data sheets (SDS) recommend immediate rinsing with water in case of eye contact and medical consultation .

What parameters are critical for optimizing purity during synthesis?

Basic Research Question

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials and by-products.

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress. Impurity profiles should align with pharmacopeial standards (e.g., <0.1% residual solvents) .

How can researchers resolve discrepancies in NMR data between synthesized batches?

Advanced Research Question

Discrepancies may arise from:

- Solvent effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and report chemical shifts with solvent references.

- Tautomerism : The hydroxyl group may participate in keto-enol tautomerism; variable temperature NMR or 2D experiments (COSY, HSQC) clarify dynamic equilibria .

- Impurities : Conduct LC-MS to identify by-products (e.g., over-hydrogenated or acetylated derivatives) .

What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Advanced Research Question

- Analog synthesis : Introduce substituents (e.g., halogens, methyl, methoxy) at positions 6 or 8 of the tetrahydro ring, as seen in tetrahydrocarbazole derivatives with enhanced bioactivity .

- Biological assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) or enzyme inhibition. Compare IC₅₀ values to correlate substituent effects with activity .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs or kinases). Validate predictions with in vitro assays .

- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .

What experimental approaches resolve stereochemical uncertainties in the tetrahydro ring?

Advanced Research Question

- X-ray crystallography : Single-crystal analysis definitively assigns stereochemistry at the 2-position of the tetrahydro ring.

- NOESY NMR : Detect spatial proximity between protons on adjacent carbons to infer ring conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.